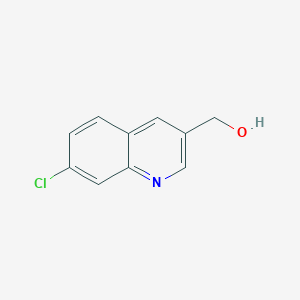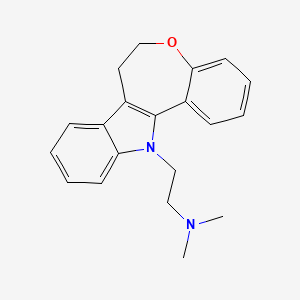![molecular formula C12H10O3S B13962750 Methyl 2-acetylbenzo[b]thiophene-6-carboxylate](/img/structure/B13962750.png)
Methyl 2-acetylbenzo[b]thiophene-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-acetylbenzo[b]thiophene-6-carboxylate is a chemical compound with the molecular formula C12H10O3S and a molecular weight of 234.27 g/mol It is a derivative of benzo[b]thiophene, a heterocyclic compound containing a sulfur atom in its ring structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-acetylbenzo[b]thiophene-6-carboxylate typically involves the esterification of benzo[b]thiophene-6-carboxylic acid with methanol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the acetylation of benzo[b]thiophene-6-carboxylate using acetic anhydride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-acetylbenzo[b]thiophene-6-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nitrating agents, sulfonating agents
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Halogenated, nitrated, or sulfonated derivatives
Aplicaciones Científicas De Investigación
Methyl 2-acetylbenzo[b]thiophene-6-carboxylate has several scientific research applications:
Mecanismo De Acción
The mechanism of action of methyl 2-acetylbenzo[b]thiophene-6-carboxylate involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes . In anticancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl benzo[b]thiophene-2-carboxylate
- Benzo[b]thiophene-6-carboxylic acid
- 2-Acetylbenzo[b]thiophene
Uniqueness
Methyl 2-acetylbenzo[b]thiophene-6-carboxylate is unique due to its specific functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or bioavailability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C12H10O3S |
|---|---|
Peso molecular |
234.27 g/mol |
Nombre IUPAC |
methyl 2-acetyl-1-benzothiophene-6-carboxylate |
InChI |
InChI=1S/C12H10O3S/c1-7(13)10-5-8-3-4-9(12(14)15-2)6-11(8)16-10/h3-6H,1-2H3 |
Clave InChI |
UPQCOKCTOOXIQQ-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC2=C(S1)C=C(C=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)







![(2-(2-Aminoethyl)-2-azaspiro[4.4]nonan-7-yl)methanethiol](/img/structure/B13962742.png)

